[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by its intricate molecular structure, which includes methoxy, naphthylamino, oxoacetyl, hydrazinylidene, and butoxybenzoate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 2-methoxy-4-formylphenyl 4-butoxybenzoate, followed by the reaction with naphthalen-1-ylamine to form a Schiff base. This intermediate is then subjected to hydrazinolysis and subsequent acylation to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate is used as a building block for synthesizing more complex molecules. It can also serve as a ligand in coordination chemistry, forming complexes with metal ions.
Biology
In biological research, this compound may be used to study enzyme interactions and protein-ligand binding. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to interact with specific molecular targets can be exploited to develop drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
Ammonium Sulfide and Ammonium Disulfide: Compounds with similar configurations but distinct sulfur atom arrangements.
Uniqueness
[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate is unique due to its complex structure and diverse functional groups. This complexity allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
767314-01-2 |
---|---|
Molecular Formula |
C31H29N3O6 |
Molecular Weight |
539.6 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate |
InChI |
InChI=1S/C31H29N3O6/c1-3-4-18-39-24-15-13-23(14-16-24)31(37)40-27-17-12-21(19-28(27)38-2)20-32-34-30(36)29(35)33-26-11-7-9-22-8-5-6-10-25(22)26/h5-17,19-20H,3-4,18H2,1-2H3,(H,33,35)(H,34,36)/b32-20+ |
InChI Key |
ZUQGWJNBYZEXNI-UZWMFBFFSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC4=CC=CC=C43)OC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC4=CC=CC=C43)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.